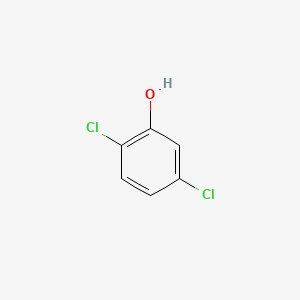

2,5-Dichlorophenol

Cat. No. B122974

Key on ui cas rn:

583-78-8

M. Wt: 163 g/mol

InChI Key: RANCECPPZPIPNO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04326882

Procedure details

To 400 ml of concentrated sulfuric acid in a 2-liter flask was added 145 grams (0.895 mole) of solid 2,5-dichloroaniline over a 5-minute period. Over the addition period the solution exothermically reached a temperature of 60° C. The sulfate salt solution of 2,5-dichloroaniline was cooled in an ice bath to about 5° C. and a solution of 65.6 grams (0.95 mole) of vacuum dried sodium nitrite in 400 ml concentrated sulfuric acid was added at such rate as to cause no exotherm. The mixture was stirred at 0° C. to 5° C. for about 30 minutes, was warmed to ambient temperature and stirred for an additional one hour. 450 ml of water was slowly added to the stirred mixture and the diluted mixture was steam distilled for about 15 minutes. An additional 450 ml of water was slowly added and the mixture steam distilled for about 75 minutes. The head temperature at the start of distillation was 145° C., the head temperature at the completion of distillation was 125° C., and the final pot temperature was 157° C. The distillate was transferred to a separatory funnel and extracted with 300 ml, 200 ml and 100 ml portions of methylene chloride. The extracts were combined and concentrated on a rotary evaporator at 55° C. and 40 mm Hg to remove methylene chloride. 135 grams, corresponding to a 92 percent yield, of slightly orange-colored 2,5-dichlorophenol was thus obtained.

[Compound]

Name

sulfate salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

sodium nitrite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

solid

Quantity

145 g

Type

reactant

Reaction Step Four

Name

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1N.N([O-])=[O:11].[Na+].O>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[OH:11] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

sulfate salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(N)C=C(C=C1)Cl

|

Step Two

|

Name

|

sodium nitrite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

solid

|

|

Quantity

|

145 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(N)C=C(C=C1)Cl

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 0° C. to 5° C. for about 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Over the addition period the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 60° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for an additional one hour

|

|

Duration

|

1 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled for about 15 minutes

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An additional 450 ml of water was slowly added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the mixture steam distilled for about 75 minutes

|

|

Duration

|

75 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The head temperature at the start of distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 145° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the head temperature at the completion of distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 125° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 157° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The distillate was transferred to a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 300 ml, 200 ml and 100 ml portions of methylene chloride

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary evaporator at 55° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

40 mm Hg to remove methylene chloride

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C=C1)Cl)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 92% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |